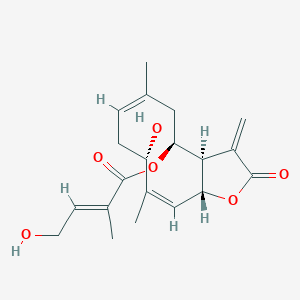

EupalinolideK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4S,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10-/t15-,16-,17+,18+/m0/s1 |

InChI Key |

APOGLVUGPAVNAP-DRGQDVMOSA-N |

Isomeric SMILES |

C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide K: A Technical Guide to its Discovery, Isolation, and Characterization from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eupalinolide K, a sesquiterpene lactone identified in Eupatorium lindleyanum. The document details a representative method for its isolation and purification, presents its spectroscopic characterization data, and explores its potential biological activities and associated signaling pathways.

Introduction

Eupatorium lindleyanum, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones.[1] Among these, Eupalinolide K has emerged as a compound of interest due to its potential anti-inflammatory and anti-cancer properties. This guide serves as a technical resource for researchers and professionals in drug discovery and development, offering detailed methodologies and data related to Eupalinolide K.

Isolation of Eupalinolide K

While a specific protocol for the isolation of Eupalinolide K has not been detailed in the available literature, a general and representative method for the separation of sesquiterpene lactones from Eupatorium lindleyanum is presented below. This protocol is based on established phytochemical extraction and chromatography techniques.

Experimental Protocol: General Isolation of Sesquiterpene Lactones

2.1. Plant Material and Extraction: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized. The powdered plant material is then extracted exhaustively with a polar solvent, typically 95% ethanol, at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2.2. Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against petroleum ether, followed by ethyl acetate, and finally n-butanol. The sesquiterpene lactones are generally enriched in the ethyl acetate fraction.

2.3. Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

2.4. Purification: The pooled fractions are further purified using repeated column chromatography, often employing Sephadex LH-20 or preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including Eupalinolide K.

Structural Elucidation and Data Presentation

The structure of Eupalinolide K has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for Eupalinolide K

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for Eupalinolide K, acquired in deuterated chloroform (CDCl₃).[3]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 130.2 | 5.25 (d, 10.0) |

| 2 | 135.8 | 5.01 (t, 10.0) |

| 3 | 43.1 | 2.45 (m) |

| 4 | 148.9 | - |

| 5 | 50.8 | 2.65 (m) |

| 6 | 82.1 | 4.15 (t, 9.5) |

| 7 | 48.2 | 2.85 (m) |

| 8 | 75.8 | 5.15 (d, 9.5) |

| 9 | 40.1 | 2.35 (m) |

| 10 | 141.2 | - |

| 11 | 139.8 | - |

| 12 | 170.2 | - |

| 13 | 125.2 | 6.25 (s), 5.65 (s) |

| 14 | 16.8 | 1.85 (s) |

| 15 | 20.5 | 1.95 (s) |

| 1' | 167.2 | - |

| 2' | 128.1 | - |

| 3' | 138.2 | 6.85 (q, 7.0) |

| 4' | 14.5 | 1.80 (d, 7.0) |

| 5' | 12.2 | 1.75 (s) |

Biological Activity and Signaling Pathways

Eupalinolide K, often in combination with other eupalinolides, has demonstrated potential anti-inflammatory and anti-cancer activities. A sesquiterpene fraction from E. lindleyanum, designated F1012-2 and containing Eupalinolide K, has been shown to regulate the p53/NF-κB signaling pathways. Furthermore, studies on related eupalinolides suggest the involvement of the Akt/p38 MAPK and STAT3 signaling pathways in their mechanism of action.

Proposed Signaling Pathway for Eupalinolide K's Biological Activity

The following diagram illustrates a potential signaling pathway through which Eupalinolide K may exert its biological effects, based on evidence from studies on related compounds and fractions from Eupatorium lindleyanum.

Caption: Proposed signaling pathways affected by Eupalinolide K.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of Eupalinolide K from Eupatorium lindleyanum.

Caption: General workflow for the isolation of Eupalinolide K.

Conclusion

Eupalinolide K represents a promising natural product from Eupatorium lindleyanum with potential therapeutic applications. This guide provides a foundational understanding of its isolation, characterization, and putative mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized methods for its large-scale production and clinical evaluation.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide K | Benchchem [benchchem.com]

Eupalinolide K: A Technical Overview of a Promising STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. As a member of the eupalinolide family, it has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a summary of the currently available physicochemical and biological data on Eupalinolide K, with a focus on its role as a STAT3 inhibitor. Due to the limited availability of specific experimental data for Eupalinolide K, information from closely related eupalinolides is included to provide a broader context for its potential mechanisms of action.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₂₀H₂₆O₆ | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

| CAS Number | 108657-10-9 | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C for short-term and -80°C for long-term storage. | |

| Melting Point | Not available | |

| Boiling Point | 574.4 ± 50.0 °C (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 201.5 ± 23.6 °C (Predicted) |

Spectral Data: Detailed experimental ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data for Eupalinolide K are not available in the reviewed literature.

Biological Activity

Eupalinolide K has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. STAT3 is a key signaling protein that, when persistently activated, plays a crucial role in the development and progression of many human cancers, including triple-negative breast cancer (TNBC). Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

A study on a novel sesquiterpene lactone active fraction, F1012-2, isolated from Eupatorium lindleyanum, revealed that it is a complex composed of Eupalinolide I, J, and K. This complex was found to significantly inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). The inhibitory mechanism of F1012-2 was attributed to the induction of cell cycle arrest and apoptosis.

Signaling Pathways

The investigation into the F1012-2 complex, containing Eupalinolide K, demonstrated a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway in MDA-MB-231 cells. The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. The p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis in response to cellular stressors.

While the specific contribution of Eupalinolide K to the activity of the F1012-2 complex is not detailed, its presence in this active fraction suggests its involvement in the observed anti-cancer effects and modulation of the Akt and p38 pathways.

The following diagram illustrates the proposed signaling pathway affected by the Eupalinolide I, J, and K complex.

References

Eupalinolide K: A Technical Guide on Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a member of the sesquiterpene lactone class of natural products, isolated from the plant Eupatorium lindleyanum. This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory and anticancer properties. Eupalinolide K, in particular, has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of Eupalinolide K and its closely related analogues, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

The precise three-dimensional structure and absolute stereochemistry of Eupalinolide K are crucial for understanding its biological activity and for guiding synthetic efforts. While a definitive publication detailing the complete X-ray crystallographic or NMR-based structure elucidation of Eupalinolide K was not identified in the surveyed literature, its molecular formula is established as C₂₀H₂₆O₆ with a molecular weight of 362.42 g/mol .

Based on the available information and the general structure of related eupalinolides, Eupalinolide K is a germacranolide sesquiterpene lactone characterized by a ten-membered ring and a fused α-methylene-γ-lactone moiety. The stereochemistry of the multiple chiral centers within the molecule is critical for its biological function. Further research, including total synthesis or high-resolution spectroscopic analysis, is required to definitively assign the absolute configuration of all stereocenters.

Biological Activity and Signaling Pathways

While specific quantitative biological data for Eupalinolide K is limited in the available literature, extensive research on its analogues, such as Eupalinolide A, B, J, and O, provides a strong indication of its potential therapeutic activities and mechanisms of action. These related compounds have demonstrated significant cytotoxicity against a range of cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.

Anticancer Activity

Eupalinolide analogues have shown potent cytotoxic effects against various cancer cell lines. The following table summarizes the reported IC₅₀ values for these related compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 (72h) | [1] |

| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 (72h) | [1] |

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 (72h) | [2][3][4] |

| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 (72h) | |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 (72h) | |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 (72h) |

Signaling Pathways

Eupalinolides exert their anticancer effects by modulating several critical signaling pathways. Eupalinolide K has been identified as a STAT3 inhibitor. Research on its analogues has elucidated their involvement in the following pathways:

-

STAT3 Signaling: Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway. It promotes the degradation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.

-

Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

-

AMPK/mTOR Signaling: Eupalinolide B has been found to alleviate rheumatoid arthritis by promoting apoptosis and autophagy through the regulation of the AMPK/mTOR/ULK-1 signaling axis.

The following diagram illustrates the proposed mechanism of action for Eupalinolide J in targeting the STAT3 pathway.

Anti-inflammatory Activity

The source plant of Eupalinolide K, Eupatorium lindleyanum, has been traditionally used for its anti-inflammatory properties. Extracts from the related species Eupatorium perfoliatum have been shown to inhibit the release of nitric oxide (NO) and down-regulate pro-inflammatory cytokines and chemokines in LPS-stimulated macrophages. Eupalinolide B has also demonstrated anti-inflammatory effects in a model of rheumatoid arthritis. These findings suggest that Eupalinolide K may also possess significant anti-inflammatory activity.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activities of Eupalinolide K. The following are representative methodologies adapted from studies on its analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Eupalinolide K in complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines the workflow for the in vitro cytotoxicity assay.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with Eupalinolide K.

-

Cell Lysis: Treat cells with Eupalinolide K for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol is for evaluating the antitumor efficacy of Eupalinolide K in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Eupalinolide K (e.g., via intraperitoneal injection) and a vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Conclusion

Eupalinolide K and its analogues represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their ability to modulate critical signaling pathways, particularly the STAT3 pathway, makes them attractive candidates for further investigation. This technical guide provides a foundation for researchers to explore the therapeutic potential of Eupalinolide K, highlighting the need for definitive structural elucidation and further in-depth biological evaluation. The provided experimental protocols offer a starting point for the systematic assessment of its efficacy and mechanism of action.

References

- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide K: A Technical Guide to Its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpene lactone, has been identified as a natural constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the known natural sources and available data regarding the abundance of Eupalinolide K. While specific quantitative data for Eupalinolide K remains limited in publicly available literature, this document compiles information on related compounds from the same source to provide a contextual understanding. Furthermore, a generalized experimental protocol for the isolation of sesquiterpene lactones from Eupatorium lindleyanum is presented, along with a visual representation of the isolation workflow.

Natural Sources of Eupalinolide K

Eupalinolide K is a phytochemical isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family. This plant, also known in traditional Chinese medicine as "Ye Ma Zhui," is recognized for its diverse chemical constituents, including a variety of sesquiterpene lactones.

Eupalinolide K has been specifically identified as a component of a sesquiterpene lactone fraction referred to as F1012-2, which was isolated from Eupatorium lindleyanum. This fraction also contains the related compounds Eupalinolide I and Eupalinolide J. Research has indicated that Eupalinolide K possesses anti-inflammatory properties, significantly inhibiting the inflammatory factor IL-6[1].

Abundance of Eupalinolide K and Related Compounds

| Compound | Plant Part | Average Concentration (mg/g) |

| Eupalinolide A | Flowers | 14.494 ± 1.674 |

| Leaves | 5.390 ± 1.465 | |

| Stems | 0.088 ± 0.040 | |

| Eupalinolide B | Flowers | 12.681 ± 1.688 |

| Leaves | 5.469 ± 0.710 | |

| Stems | 0.295 ± 0.082 |

This data is provided for contextual reference and does not represent the abundance of Eupalinolide K.[1]

Experimental Protocols: Isolation of Sesquiterpenoid Lactones from Eupatorium lindleyanum

While a specific protocol for the isolation of Eupalinolide K is not detailed in the available literature, a general methodology for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum can be outlined based on established procedures for similar compounds like Eupalinolide A and B[2].

Objective: To isolate sesquiterpenoid lactones, including Eupalinolide K, from the plant material of Eupatorium lindleyanum.

Materials and Reagents:

-

Dried and powdered aerial parts of Eupatorium lindleyanum

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Water

-

n-butanol

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometry (MS) detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

-

Extraction:

-

The air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted with a suitable solvent, such as 95% ethanol, at room temperature.

-

The extraction is typically repeated multiple times to ensure maximum yield.

-

The extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Separation:

-

The n-butanol fraction, which is expected to contain Eupalinolide K, is subjected to preparative High-Speed Counter-Current Chromatography (HSCCC) for separation.

-

A suitable two-phase solvent system is selected. For the separation of Eupalinolide A and B, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been successfully used[2].

-

The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

The sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

-

-

Purity Analysis and Identification:

-

The purity of the isolated fractions is determined by High-Performance Liquid Chromatography (HPLC).

-

The structural identification of the isolated compounds, including Eupalinolide K, is performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

-

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Eupalinolide K from Eupatorium lindleyanum.

Caption: General workflow for the isolation of Eupalinolide K.

This technical guide summarizes the current knowledge on the natural sources and abundance of Eupalinolide K. Further research is required to quantify its concentration in Eupatorium lindleyanum and to develop optimized and specific isolation protocols.

References

The Putative Biosynthesis of Eupalinolide K: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpene lactone found in plants of the Eupatorium genus, belongs to a class of bioactive compounds with significant therapeutic potential. While the precise biosynthetic pathway of Eupalinolide K has not been fully elucidated, extensive research on related sesquiterpene lactones within the Asteraceae family allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthesis of Eupalinolide K, detailing the precursor molecules, key enzymatic steps, and potential intermediates. The document also outlines comprehensive experimental protocols for pathway elucidation and presents quantitative data from related compounds to serve as a benchmark for future research. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1][2] They are predominantly found in the Asteraceae family, which includes the genus Eupatorium.[1][2] STLs are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The biosynthesis of these complex molecules originates from the general isoprenoid pathway, common to all plants.

The Putative Biosynthetic Pathway of Eupalinolide K

The biosynthesis of Eupalinolide K is proposed to follow the general pathway established for germacrane-type sesquiterpene lactones. The pathway initiates from the universal precursor farnesyl pyrophosphate (FPP) and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzymes.

Formation of the Sesquiterpene Scaffold

The initial steps of the pathway involve the formation of the characteristic 10-membered germacrene ring.

-

Farnesyl Pyrophosphate (FPP) Cyclization: The pathway begins with the cyclization of FPP, a C15 isoprenoid intermediate, catalyzed by a germacrene A synthase (GAS) . This enzyme facilitates the conversion of the linear FPP molecule into the cyclic sesquiterpene, germacrene A.

-

Oxidation of Germacrene A: Following its formation, germacrene A undergoes a three-step oxidation at the C12-methyl group to form germacrene A acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) . The reaction proceeds through germacrene A alcohol and germacrene A aldehyde intermediates.

Formation of the Lactone Ring and Subsequent Modifications

The formation of the characteristic γ-lactone ring and subsequent decorative modifications are key to the diversity of STLs.

-

Hydroxylation and Lactonization: Germacrene A acid is hydroxylated at the C6α position by a costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting intermediate, 6α-hydroxy germacrene A acid, spontaneously cyclizes to form the lactone ring, yielding costunolide.

-

Further Oxidations and Modifications for Eupalinolide K: To arrive at the structure of Eupalinolide K from a costunolide-like precursor, a series of further enzymatic modifications are necessary. While the specific enzymes are unknown, these steps likely involve:

-

Hydroxylation: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene scaffold. For instance, the biosynthesis of the related compound eupatolide involves a GAA 8β-hydroxylase (CYP71BL1) and a eupatolide synthase (CYP71DD6).

-

Acylation: The addition of acyl groups, such as the angeloyl group present in many eupalinolides, is catalyzed by acyltransferases.

-

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Putative biosynthetic pathway of Eupalinolide K from FPP.

Quantitative Data on Sesquiterpene Lactone Biosynthesis

While specific quantitative data for the Eupalinolide K pathway is not available, data from related, well-studied sesquiterpene lactones can provide valuable context for researchers.

| Compound | Plant Source | Concentration (mg/g dry weight) | Enzyme | Vmax (pmol/mg protein/min) | Km (µM) |

| Parthenolide | Tanacetum parthenium | 1.2 - 8.5 | Germacrene A synthase | 15.4 | 2.3 |

| Costunolide | Saussurea lappa | ~10 | Costunolide synthase | Not available | Not available |

| Artemisinin | Artemisia annua | 0.1 - 10 | Amorpha-4,11-diene synthase | 120 | 1.5 |

This table presents representative data from various studies and is intended for comparative purposes only.

Experimental Protocols for Pathway Elucidation

The elucidation of the Eupalinolide K biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

-

Transcriptome Analysis: Compare the transcriptomes of high-producing and low-producing Eupatorium species or tissues to identify differentially expressed genes. Focus on gene families known to be involved in terpenoid biosynthesis, such as terpene synthases and cytochrome P450s.

-

Homology-Based Cloning: Design degenerate primers based on conserved sequences of known sesquiterpene biosynthetic genes from other Asteraceae species to amplify homologous genes from Eupatorium cDNA.

Functional Characterization of Enzymes

-

Heterologous Expression: Clone candidate genes into a suitable expression system, such as E. coli or yeast.

-

In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with putative substrates (e.g., FPP, germacrene A). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In Vivo Assays: Co-express multiple candidate enzymes in a host organism (e.g., yeast or Nicotiana benthamiana) to reconstitute parts of the biosynthetic pathway and identify the final products.

Analytical Methods for Intermediate and Product Detection

-

Sample Preparation: Extract metabolites from plant tissues using an appropriate solvent (e.g., methanol, ethyl acetate). The extract may require further purification or fractionation using techniques like solid-phase extraction (SPE) or column chromatography.

-

Chromatographic Separation:

-

GC-MS: Suitable for the analysis of volatile and semi-volatile intermediates like germacrene A. Derivatization may be necessary for less volatile compounds.

-

HPLC/UPLC-MS: The method of choice for the analysis of non-volatile and thermally labile sesquiterpene lactones. Reverse-phase chromatography with a C18 column is commonly used.

-

-

Quantification: Develop a quantitative method using authentic standards of the target compounds. In the absence of a standard for Eupalinolide K, relative quantification can be performed. Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for the quantification of major sesquiterpene lactones.

A general workflow for the experimental elucidation of the pathway is depicted below.

Caption: General experimental workflow for biosynthetic pathway elucidation.

Conclusion and Future Perspectives

The putative biosynthetic pathway of Eupalinolide K, based on the well-established pathways of other sesquiterpene lactones in the Asteraceae family, provides a solid framework for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific germacrene A synthase, cytochrome P450 monooxygenases, and acyltransferases from a Eupalinolide K-producing Eupatorium species. The experimental protocols and comparative data presented in this guide offer a comprehensive roadmap for researchers to unravel the complete biosynthesis of this promising natural product. A thorough understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of Eupatorium but also open avenues for the metabolic engineering of Eupalinolide K and related compounds for pharmaceutical applications.

References

In-Depth Technical Guide to the Spectroscopic Data of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide K, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of Eupalinolide K was achieved through comprehensive analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of Eupalinolide K.

Table 1: Mass Spectrometry Data for Eupalinolide K

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 429.1525 | 429.1520 | C₂₁H₂₆O₈Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of Eupalinolide K were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for Eupalinolide K

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.28 | d | 9.5 |

| 2 | 2.70 | m | |

| 3 | 3.25 | m | |

| 5 | 5.15 | d | 10.0 |

| 6 | 4.15 | t | 10.0 |

| 7 | 2.80 | m | |

| 8 | 5.40 | dd | 10.0, 4.5 |

| 9α | 2.20 | m | |

| 9β | 1.95 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.85 | s | |

| 15 | 1.90 | s | |

| 2' | 7.05 | q | 7.0 |

| 3' | 2.00 | d | 7.0 |

| 4' | 1.98 | s | |

| OAc | 2.10 | s |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for Eupalinolide K

| Position | δ (ppm) |

| 1 | 134.5 |

| 2 | 48.5 |

| 3 | 40.2 |

| 4 | 130.0 |

| 5 | 128.5 |

| 6 | 82.5 |

| 7 | 50.1 |

| 8 | 75.6 |

| 9 | 38.7 |

| 10 | 138.2 |

| 11 | 139.8 |

| 12 | 170.1 |

| 13 | 125.5 |

| 14 | 16.5 |

| 15 | 20.8 |

| 1' | 167.2 |

| 2' | 128.2 |

| 3' | 138.7 |

| 4' | 15.8 |

| 5' | 20.5 |

| OAc | 170.5, 21.2 |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of Eupalinolide K

Eupalinolide K was isolated from the chloroform extract of the air-dried aerial parts of Eupatorium lindleyanum. The isolation procedure involved repeated column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

Nuclear Magnetic Resonance: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals.

Biological Activity and Signaling Pathway

A complex containing Eupalinolide I, J, and K has been shown to exhibit cytotoxic effects, inducing apoptosis and cell cycle arrest in cancer cells. This activity is mediated through the modulation of the Akt and p38 signaling pathways.

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a typical workflow for evaluating the biological activity of a natural product like Eupalinolide K.

Caption: A generalized workflow for the isolation, characterization, and biological evaluation of natural products.

Akt and p38 Signaling Pathway

The eupalinolide complex containing Eupalinolide K has been observed to inhibit the PI3K/Akt signaling pathway and activate the p38 MAPK pathway. The inhibition of Akt, a key regulator of cell survival, and the activation of p38, a stress-activated protein kinase, collectively contribute to the induction of apoptosis and cell cycle arrest in cancer cells.

Caption: The proposed mechanism of action of Eupalinolide K, involving the inhibition of the Akt pathway and activation of the p38 pathway.

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Eupalinolide K and Related Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Eupalinolide K and its closely related sesquiterpene lactones. Eupalinolide K, a natural compound isolated from Eupatorium lindleyanum, has garnered interest for its potential as an anticancer agent. This document consolidates available data on its cytotoxic activity, along with that of its analogues, and details the experimental protocols for key assays. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Data Presentation: Cytotoxicity of Eupalinolide Analogues

| Compound | Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Citation |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [1] |

| 48 | 5.85 | [1] | |||

| 72 | 3.57 | [1] | |||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [1] | |

| 48 | 7.06 | [1] | |||

| 72 | 3.03 | ||||

| Eupalinolide B | MiaPaCa-2 | Pancreatic Cancer | Not Specified | Most pronounced effect among EA, EB, EO | |

| PANC-1 | Pancreatic Cancer | Not Specified | Significant inhibitory effects | ||

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Not specified, but significant growth inhibition | |

| U251 | Glioblastoma | 24 | Not specified, but significant growth inhibition | ||

| F1012-2 Complex | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Strong effects against TNBC | |

| (contains Eupalinolide K) |

Note: Eupalinolide K is a component of the F1012-2 complex, which has demonstrated potent activity against triple-negative breast cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of Eupalinolide compounds are provided below.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Eupalinolide compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

2. Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action, such as the effect of Eupalinolides on signaling pathways like STAT3, Akt, and p38 MAPK.

-

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with lysis buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow of in vitro cytotoxicity screening using the MTT assay.

Signaling Pathways Implicated in Eupalinolide Cytotoxicity

References

Eupalinolide K: Preliminary Insights into Mechanism of Action from Related Sesquiterpene Lactones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct comprehensive studies on the mechanism of action of Eupalinolide K are not extensively available in the public domain. This technical guide provides a preliminary overview based on the well-documented activities of structurally similar eupalinolides, namely Eupalinolide A, B, J, and O. The presented data and pathways are intended to serve as a foundational resource for initiating research on Eupalinolide K.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., a plant with a history in traditional Chinese medicine. Several members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer properties in preclinical studies. While the specific mechanism of Eupalinolide K is yet to be fully elucidated, the activities of its analogues suggest that it may exert its effects through the induction of programmed cell death (apoptosis and autophagy), modulation of reactive oxygen species (ROS) levels, and interference with key oncogenic signaling pathways. This document summarizes the key findings from preliminary studies on these related compounds, offering a predictive framework for the potential mechanism of action of Eupalinolide K.

Core Mechanisms of Action of Related Eupalinolides

The primary anti-cancer effects observed for eupalinolide analogues revolve around the induction of apoptosis and autophagy, often mediated by the generation of reactive oxygen species and the modulation of critical cellular signaling cascades.

Induction of Apoptosis

Eupalinolide J and O have been shown to induce apoptosis in various cancer cell lines. This process is characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.

-

Eupalinolide J: In human prostate cancer cells (PC-3 and DU-145), Eupalinolide J has been observed to induce apoptosis, arrest the cell cycle at the G0/G1 phase, and disrupt the mitochondrial membrane potential (MMP)[1][2]. The activation of caspase-3 and caspase-9 is a key feature of its apoptotic induction[1][2]. Furthermore, Eupalinolide J treatment leads to an upregulation of γH2AX, p-Chk1, and p-Chk2, indicating the induction of a DNA damage response[1].

-

Eupalinolide O: In triple-negative breast cancer (TNBC) cells, Eupalinolide O has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is evidenced by a decrease in MMP and increased activity of caspase-3. The expression of apoptosis-related mRNAs, including PARP, caspase-3, and caspase-9, was also upregulated upon treatment.

Induction of Autophagy

In contrast to the apoptotic effects of Eupalinolides J and O, Eupalinolide A has been found to induce autophagy in hepatocellular carcinoma cells. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes.

-

Eupalinolide A: Treatment of hepatocellular carcinoma cells with Eupalinolide A led to an upregulation of the autophagy markers LC3 II/I and Atg5, and a downregulation of p62/SQSTM1. The formation of autophagosomes was also observed. Interestingly, in this cell context, Eupalinolide A did not significantly induce apoptosis, as evidenced by the stable expression levels of cleaved-PARP and cleaved-caspase-3.

Modulation of Reactive Oxygen Species (ROS)

A common theme in the mechanism of action of several eupalinolides is the generation of reactive oxygen species. ROS can act as second messengers in various signaling pathways and, at high levels, can induce cellular damage and programmed cell death.

-

Eupalinolide A, B, and O: The anti-cancer effects of Eupalinolide A, B, and O are linked to the induction of ROS. For instance, in hepatocellular carcinoma cells, the autophagy induced by Eupalinolide A is mediated by ROS. Similarly, Eupalinolide O-induced apoptosis in TNBC cells is associated with ROS generation. Eupalinolide B has also been shown to elevate ROS levels in pancreatic cancer cells.

Key Signaling Pathways

The induction of apoptosis, autophagy, and ROS generation by eupalinolides is regulated by several key signaling pathways.

-

ROS/ERK Signaling Pathway (Eupalinolide A): In hepatocellular carcinoma, Eupalinolide A-induced autophagy is mediated by the activation of the ROS/ERK signaling pathway.

-

Akt/p38 MAPK Signaling Pathway (Eupalinolide O): The apoptotic effects of Eupalinolide O in TNBC are associated with the modulation of the Akt/p38 MAPK pathway. Specifically, it inhibits the phosphorylation of Akt and promotes the phosphorylation of p38.

-

STAT3 Signaling Pathway (Eupalinolide J): Eupalinolide J has been found to inhibit the activation of the oncogenic transcription factor STAT3 in TNBC cells, contributing to its anti-proliferative and apoptotic effects. It promotes the ubiquitin-dependent degradation of STAT3.

-

AMPK/mTOR/SCD1 Signaling Pathway (Eupalinolide A): In non-small cell lung cancer (NSCLC), Eupalinolide A induces both apoptosis and ferroptosis by activating the ROS-AMPK-mTOR-SCD1 signaling pathway, leading to altered lipid metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of Eupalinolide A and O.

Table 1: In Vitro Anti-Proliferative Activity of Eupalinolide A on Hepatocellular Carcinoma Cells

| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Viability |

| MHCC97-L | 7, 14, 28 | 24, 48, 72 | Dose- and time-dependent |

| HCCLM3 | 7, 14, 28 | 24, 48, 72 | Dose- and time-dependent |

Table 2: In Vitro Apoptotic Effects of Eupalinolide O on Triple-Negative Breast Cancer Cells

| Cell Line | Concentration (µM) | Incubation Time (h) | Key Observations |

| MDA-MB-231 | 5, 10 | 48 | Increased apoptosis, decreased MMP, elevated caspase-3 activity |

| MDA-MB-453 | 5, 10 | 48 | Increased apoptosis, decreased MMP, elevated caspase-3 activity |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the Eupalinolide compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with the Eupalinolide compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cleaved-caspase-3, LC3B, p-Akt, p-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Eupalinolide A-Induced Autophagy via ROS/ERK Pathway

Caption: Eupalinolide A induces autophagy and subsequent cell death through the ROS/ERK signaling pathway.

Eupalinolide O-Induced Apoptosis via Akt/p38 MAPK Pathway

Caption: Eupalinolide O promotes apoptosis by modulating ROS, Akt, and p38 MAPK signaling pathways.

Experimental Workflow for Assessing Eupalinolide Activity

Caption: A general experimental workflow for the in vitro evaluation of eupalinolide anti-cancer activity.

Conclusion and Future Directions

The preliminary data from studies on Eupalinolide A, B, J, and O provide a strong foundation for investigating the mechanism of action of Eupalinolide K. It is highly probable that Eupalinolide K will also exhibit anti-cancer properties through the induction of programmed cell death, modulation of ROS, and interference with key signaling pathways. Future research should focus on directly evaluating the effects of Eupalinolide K on a panel of cancer cell lines to determine its specific cytotoxic mechanisms. Key areas of investigation should include:

-

Determination of the IC50 values of Eupalinolide K in various cancer cell lines.

-

Assessment of its ability to induce apoptosis and/or autophagy.

-

Measurement of ROS generation upon treatment.

-

Identification of the specific signaling pathways modulated by Eupalinolide K through phosphoproteomic and transcriptomic analyses.

-

Evaluation of its in vivo efficacy and safety in preclinical animal models.

By leveraging the insights gained from its analogues, the research and development of Eupalinolide K as a potential therapeutic agent can be significantly accelerated.

References

- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

Unveiling the Therapeutic Potential of Eupalinolide K: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the therapeutic targets of Eupalinolide K is limited. This guide synthesizes available data on structurally related eupalinolides (A, B, J, and O) and the composite F1012-2 (containing Eupalinolide K) to infer its potential mechanisms of action and therapeutic targets. All data and protocols presented are derived from studies on these related compounds and should be considered indicative of Eupalinolide K's potential activities.

Executive Summary

Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum, is an emerging natural product with significant therapeutic potential, particularly in oncology. While direct studies on Eupalinolide K are sparse, analysis of its cognate compounds reveals a multi-targeted approach to inducing cancer cell death and inhibiting tumor progression. Key potential therapeutic targets and pathways include the STAT3 signaling cascade, the Akt/p38 MAPK axis, and the machinery of histone modification. Furthermore, related eupalinolides have been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress-induced apoptosis and cell cycle arrest. This guide provides a comprehensive overview of these potential therapeutic avenues, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of the key signaling pathways.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related eupalinolides, the following signaling pathways and molecular targets are proposed as the core therapeutic landscape for Eupalinolide K.

STAT3 Signaling Pathway

Eupalinolide K is classified as a STAT3 inhibitor. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Inhibition of STAT3 is a key strategy in cancer therapy. Eupalinolide J, a close structural analog of Eupalinolide K, has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 pathway.[1] It is proposed that Eupalinolide K shares this mechanism.

Akt/p38 MAPK Signaling Pathway

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, differentiation, and survival. A complex containing Eupalinolides I, J, and K (F1012-2) has been observed to inhibit Akt and activate the p38 MAPK signaling pathway in breast cancer cells.[2] Eupalinolide O also induces apoptosis in TNBC cells through modulation of the Akt/p38 MAPK pathway.[3] This dual action—inhibiting a pro-survival pathway (Akt) while activating a pro-apoptotic pathway (p38 MAPK)—suggests a potent anti-cancer mechanism.

Induction of Reactive Oxygen Species (ROS)

Several eupalinolides induce the generation of ROS in cancer cells. Eupalinolide O, for instance, elevates ROS levels in TNBC cells, contributing to apoptosis.[3] Eupalinolide B also induces ROS generation in pancreatic cancer cells.[4] This increase in intracellular ROS can lead to oxidative damage of cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Eupalinilide B has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 is associated with poor prognosis in several cancers. Inhibition of LSD1 by Eupalinilide B leads to increased levels of H3K9me1 and H3K9me2, resulting in altered gene expression and reduced cancer cell proliferation. Given the structural similarities, Eupalinolide K may also target LSD1.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on eupalinolides closely related to Eupalinolide K.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 48 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 48 | |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |

| 5.85 | 48 | |||

| 3.57 | 72 | |||

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | |

| 7.06 | 48 | |||

| 3.03 | 72 |

Table 2: Effects on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Quantitative Data |

| Eupalinolide A | MHCC97-L | G1 Phase Arrest | Increased cell population in G1 phase |

| HCCLM3 | G1 Phase Arrest | Increased cell population in G1 phase | |

| Eupalinolide O | MDA-MB-231 | Apoptosis Induction | Significant increase in apoptotic cells |

| MDA-MB-453 | Apoptosis Induction | Significant increase in apoptotic cells | |

| MDA-MB-231 | Colony Formation | Reduced to 31.33 ± 3.21 colonies at 20 µM | |

| MDA-MB-453 | Colony Formation | Reduced to 53.00 ± 4.36 colonies at 20 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related eupalinolides, which can be adapted for the study of Eupalinolide K.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 4 hours.

-

Treat the cells with various concentrations of the eupalinolide compound for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 4 hours.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Procedure:

-

Seed cells and treat with the eupalinolide compound.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

ROS Detection Assay

Objective: To measure the intracellular generation of reactive oxygen species.

Procedure:

-

Culture cells in 6-well plates and treat with the eupalinolide compound.

-

Wash the cells and incubate with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C.

-

Wash the cells three times with serum-free medium.

-

Analyze the fluorescence of the cells using flow cytometry.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins.

Procedure:

-

Treat cells with the eupalinolide compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, p-p38, H3K9me1/2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of Eupalinolide K is still emerging, the substantial body of research on its structural analogs provides a strong foundation for its potential as a multi-targeted anti-cancer agent. The inhibition of the STAT3 and Akt pathways, activation of the p38 MAPK pathway, induction of ROS, and potential for epigenetic modulation through LSD1 inhibition collectively point to a powerful therapeutic profile.

Future research should focus on:

-

Directly assessing the inhibitory activity of Eupalinolide K against STAT3, Akt, p38 MAPK, and LSD1.

-

Quantifying the induction of apoptosis and cell cycle arrest by Eupalinolide K in a panel of cancer cell lines.

-

Elucidating the role of ROS in Eupalinolide K-mediated cytotoxicity.

-

In vivo studies to evaluate the anti-tumor efficacy and safety profile of Eupalinolide K.

By systematically exploring these avenues, the full therapeutic potential of Eupalinolide K can be unlocked, paving the way for its development as a novel therapeutic for cancer and other diseases characterized by the dysregulation of these key signaling pathways.

References

- 1. db.cngb.org [db.cngb.org]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides are a class of sesquiterpene lactones, natural compounds found in various plants of the Eupatorium genus. These compounds, including Eupalinolide K, have garnered significant interest within the scientific community due to their diverse and potent biological activities. Research has demonstrated their potential as anti-inflammatory, antibacterial, and antioxidant agents.[1] Notably, several Eupalinolides have exhibited promising anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[2][3][4][5] Eupalinolide J, for instance, has been shown to suppress tumor growth in triple-negative breast cancer by targeting the STAT3 signaling pathway. Similarly, Eupalinolide B has been found to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK signaling pathway. Given the therapeutic potential of this class of compounds, robust and efficient protocols for their extraction and purification are essential for advancing research and development.

This document provides a detailed protocol for the extraction and purification of Eupalinolide K from its natural source, Eupatorium lindleyanum DC. The methodologies outlined are based on established procedures for the isolation of similar sesquiterpenoid lactones from this plant.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Sesquiterpenoid Lactones from Eupatorium lindleyanum DC.

| Parameter | Value/Description | Reference |

| Plant Material | Dried, powdered aerial parts of Eupatorium lindleyanum DC. | |

| Initial Extraction Solvent | 95% Ethanol | |

| Extraction Method | Maceration at ambient temperature (3 times) | |

| Solvent-to-Sample Ratio | 10 L of 95% Ethanol per 1 kg of dried plant material | |

| Fractionation Solvents | Petroleum ether, ethyl acetate, n-butanol | |

| Target Fraction for HSCCC | n-butanol fraction | |

| HSCCC Two-Phase Solvent System | n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) | |

| HSCCC Sample Loading | 540 mg of n-butanol fraction dissolved in 10 mL of the two-phase solvent system | |

| Purity of Isolated Compounds | 91.8% - 97.9% (as determined by HPLC) |

Experimental Protocols

Preparation of Crude Extract from Eupatorium lindleyanum DC.

This protocol describes the initial extraction of compounds from the plant material.

Materials:

-

Dried, powdered aerial parts of Eupatorium lindleyanum DC.

-

95% Ethanol

-

Large extraction vessel

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

-

Weigh 10.0 kg of the dried, powdered aerial parts of E. lindleyanum DC.

-

Place the powdered plant material into a large extraction vessel.

-

Add 100 L of 95% ethanol to the vessel and allow it to macerate for 3 days at ambient temperature with occasional stirring.

-

After 3 days, filter the extract to separate the solvent from the plant material.

-

Repeat the extraction process two more times with fresh 95% ethanol.

-

Combine the ethanol extracts from all three extractions.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Fractionation of the Crude Extract

This protocol separates the crude extract into fractions with different polarities.

Materials:

-

Crude ethanol extract

-

Distilled water

-

Petroleum ether

-

Ethyl acetate

-

n-butanol

-

Separatory funnel

Procedure:

-

Suspend the crude ethanol extract residue in distilled water.

-

Transfer the suspension to a large separatory funnel.

-

Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

For each solvent, add the solvent to the separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect each solvent fraction separately.

-

The final yield of the n-butanol fraction from the initial 10.0 kg of plant material is approximately 68.21 g. This fraction is enriched with sesquiterpenoid lactones, including Eupalinolides.

Purification of Eupalinolide K using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of the target compound from the n-butanol fraction.

Materials:

-

n-butanol fraction

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Distilled water

-

HSCCC instrument

-

HPLC system for purity analysis

Procedure:

-

Preparation of the Two-Phase Solvent System:

-

Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.

-

Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate.

-

Degas both the upper and lower phases by sonication for 30 minutes before use.

-

-

HSCCC Instrument Setup and Equilibration:

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while the column is rotating at 900 rpm.

-

Continue pumping until the mobile phase elutes from the column outlet and a hydrodynamic equilibrium is established.

-

-

Sample Preparation and Injection:

-

Dissolve 540 mg of the dried n-butanol fraction in 10 mL of the two-phase solvent system (a mixture of 5 mL of the upper phase and 5 mL of the lower phase).

-

Inject the sample solution into the HSCCC column.

-

-

Chromatographic Separation:

-

Continue to run the mobile phase at a flow rate of 2.0 mL/min.

-

Monitor the effluent at a wavelength of 254 nm.

-

Collect fractions based on the resulting chromatogram peaks. Eupalinolide K is expected to elute in a specific fraction.

-

-

Purity Analysis:

-

Analyze the purity of the collected fractions corresponding to potential Eupalinolide K peaks using HPLC.

-

The HPLC system should be equipped with a C18 column.

-

A gradient elution with water (solvent A) and acetonitrile (solvent B) can be used. For example: 0–10 min, 90% to 80% A; 10–15 min, 80% A; 15–65 min, 80% to 68% A; 65–70 min, 68% to 90% A.

-

The flow rate should be 1.0 mL/min, with UV detection at 254 nm.

-

-

Compound Identification:

-

Confirm the structure of the purified Eupalinolide K using spectroscopic methods such as ESI-MS and 1H-NMR.

-

Visualizations

Experimental Workflow

Caption: Workflow for Eupalinolide K extraction and purification.

Signaling Pathways Affected by Eupalinolides

The following diagram illustrates some of the key signaling pathways reported to be modulated by various Eupalinolide compounds, which may also be relevant for Eupalinolide K.

Caption: Signaling pathways modulated by various Eupalinolides.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Eupalinolide K using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are essential for pharmacokinetic studies, formulation development, and quality control processes.

Introduction to Eupalinolide K Analysis

Eupalinolide K is a sesquiterpene lactone with potential therapeutic applications. Accurate and precise quantification of Eupalinolide K in various matrices, including biological fluids and pharmaceutical formulations, is critical for research and development. This document outlines two robust analytical methods for this purpose: an HPLC method for routine quantification and a more sensitive LC-MS method for trace-level analysis. While specific methods for Eupalinolide K are not extensively published, the following protocols have been developed based on established methods for closely related analogs such as Eupalinolide A and B.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of Eupalinolide K in purified samples and pharmaceutical dosage forms. The purity of Eupalinolide extracts can be assessed using HPLC.

Experimental Protocol

2.1.1. Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Symmetry C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Eupalinolide K reference standard.

2.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Methanol (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 227 nm |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

2.1.3. Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Eupalinolide K reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

2.1.4. Sample Preparation

-

Solid Samples: Accurately weigh a portion of the powdered sample, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to a final concentration within the calibration range.

-

Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

-

Filter all samples and standard solutions through a 0.45 µm syringe filter before injection.

2.1.5. Data Analysis and Quantification Construct a calibration curve by plotting the peak area of the Eupalinolide K standards against their known concentrations. Determine the concentration of Eupalinolide K in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Expected)

The following table summarizes the typical validation parameters for a robust RP-HPLC method, based on ICH guidelines.

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.999 | 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.58% to 99.33% |

| Precision (%RSD) | ≤ 2.0% | < 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.57 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 4.76 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For the quantification of Eupalinolide K in complex biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method is recommended. The following protocol is adapted from a validated method for Eupalinolide A and B in rat plasma.[1]

Experimental Protocol

3.1.1. Equipment and Materials

-

Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Venusil MP-C18 column (e.g., 50 mm × 2.1 mm, 3 µm).[1]

-

Methanol (LC-MS grade).

-

Acetonitrile (LC-MS grade).

-

Ammonium acetate.

-

Water (LC-MS grade).

-

Internal Standard (IS) (e.g., Lysionotin).[1]

-

Eupalinolide K reference standard.